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molecular formula C4H3ClN2OS B1273292 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride CAS No. 59944-65-9

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Cat. No. B1273292
M. Wt: 162.6 g/mol
InChI Key: SDNDOCTUXWLDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06348460B1

Procedure details

In 50 ml of water were dissolved 1.2 g (31 mmol) of sodium hydroxide and 4.2 g (31 mmol) of anthranilic acid. While cooling the solution with ice, 5 g (31 mmol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride was dropwise added thereto over a period of 30 minutes. After the dropping, the resulting mixture was reacted with stirring at room temperature for 30 minutes. After the reaction was completed, the crystalline product deposited from the reaction mixture was collected by filtration and washed with methanol and ethyl acetate. Thus, 7.1 g of the objective compound was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([OH:12])(=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6].[CH3:13][C:14]1[N:15]=[N:16][S:17][C:18]=1[C:19](Cl)=[O:20]>O>[CH3:13][C:14]1[N:15]=[N:16][S:17][C:18]=1[C:19]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=1[C:3]([OH:12])=[O:11])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=NSC1C(=O)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
After the dropping, the resulting mixture was reacted
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with methanol and ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N=NSC1C(=O)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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